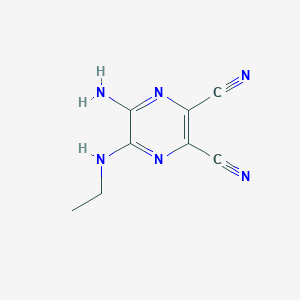

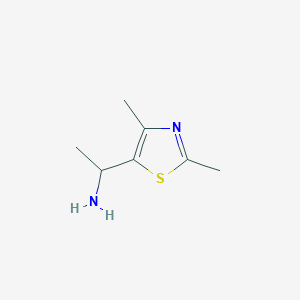

5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

XL413 (hydrochloride): is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. This kinase is crucial for the initiation and maintenance of DNA replication. XL413 (hydrochloride) has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit the proliferation of cancer cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von XL413 (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die wichtigsten Schritte beinhalten typischerweise:

- Bildung des Benzofuro[3,2-d]pyrimidin-4(3H)-on-Kerns.

- Einführung der Pyrrolidin-2-yl-Gruppe.

- Chlorierung zur Einführung des Chlorsubstituenten.

Industrielle Produktionsmethoden: Während bestimmte industrielle Produktionsmethoden proprietär sind, besteht der allgemeine Ansatz in der großtechnischen Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: XL413 (Hydrochlorid) unterliegt hauptsächlich:

Substitutionsreaktionen: Einführung verschiedener Substituenten, um seine Aktivität zu modifizieren.

Oxidations- und Reduktionsreaktionen: Um verschiedene Oxidationsstufen und ihre Auswirkungen auf die Aktivität zu untersuchen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Reagenzien wie Halogene und Nukleophile unter kontrollierten Temperaturen.

Oxidations- und Reduktionsreaktionen: Verwenden häufig Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von XL413 (Hydrochlorid) mit modifizierten funktionellen Gruppen, die dann auf eine verbesserte biologische Aktivität getestet werden .

Wissenschaftliche Forschungsanwendungen

Chemie: XL413 (Hydrochlorid) wird als Werkzeugverbindung verwendet, um die Rolle der CDC7-Kinase bei der DNA-Replikation und der Zellzyklusregulation zu untersuchen.

Biologie: In der biologischen Forschung wird XL413 (Hydrochlorid) verwendet, um die Mechanismen der Zellteilung und die Auswirkungen der CDC7-Hemmung auf zelluläre Prozesse zu untersuchen.

Medizin: In der medizinischen Forschung hat XL413 (Hydrochlorid) vielversprechende Ergebnisse in der Krebstherapie gezeigt. Es induziert Apoptose und hemmt die Proliferation von Krebszellen, was es zu einem potenziellen Kandidaten für Antikrebsmittel macht .

Industrie: In der pharmazeutischen Industrie wird XL413 (Hydrochlorid) bei der Entwicklung neuer Therapeutika eingesetzt, die auf die CDC7-Kinase abzielen .

Wirkmechanismus

XL413 (Hydrochlorid) übt seine Wirkung aus, indem es selektiv die CDC7-Kinase hemmt. Diese Kinase ist an der Initiation und Aufrechterhaltung der DNA-Replikation beteiligt. Durch die Hemmung von CDC7 stört XL413 (Hydrochlorid) den DNA-Replikationsprozess, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Zu den molekularen Zielen gehört der CDC7-Dbf4-Komplex, der für die Aktivierung der Replikationsmaschinerie unerlässlich ist .

Wirkmechanismus

XL413 (hydrochloride) exerts its effects by selectively inhibiting the CDC7 kinase. This kinase is involved in the initiation and maintenance of DNA replication. By inhibiting CDC7, XL413 (hydrochloride) disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the CDC7-Dbf4 complex, which is essential for the activation of the replication machinery .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

BMS-863233: Ein weiterer potenter CDC7-Inhibitor mit ähnlicher Selektivität und Wirkmechanismus.

CK2-Inhibitoren: Obwohl nicht so selektiv, zielen diese Inhibitoren auch auf Kinasen ab, die an der Zellzyklusregulation beteiligt sind.

PIM1-Inhibitoren: Diese Inhibitoren zielen auf eine andere Kinase ab, haben aber überlappende Rollen in der Zellzykluskontrolle.

Einzigartigkeit von XL413 (Hydrochlorid): XL413 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität für die CDC7-Kinase gegenüber einer Reihe anderer Kinasen aus. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein Potenzial als Therapeutikum .

Eigenschaften

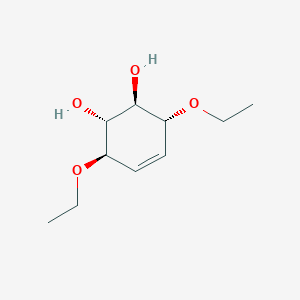

CAS-Nummer |

123188-99-8 |

|---|---|

Molekularformel |

C8H8N6 |

Molekulargewicht |

188.19 g/mol |

IUPAC-Name |

5-amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C8H8N6/c1-2-12-8-7(11)13-5(3-9)6(4-10)14-8/h2H2,1H3,(H2,11,13)(H,12,14) |

InChI-Schlüssel |

ZJDWHIVCIAXIKL-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=C(N=C1N)C#N)C#N |

Kanonische SMILES |

CCNC1=NC(=C(N=C1N)C#N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)